Ethyl 5-tert-butoxy-4,5-dihydrofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-tert-butoxy-4,5-dihydrofuran-2-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with an ethyl ester group and a tert-butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-tert-butoxy-4,5-dihydrofuran-2-carboxylate typically involves the reaction of ethyl 2-chloro-3-oxobutanoate with tert-butyl alcohol in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the furan ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-tert-butoxy-4,5-dihydrofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylate derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dicarboxylate derivatives.
Reduction: Ethyl 5-tert-butoxy-4,5-dihydrofuran-2-methanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-tert-butoxy-4,5-dihydrofuran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving furan derivatives.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-tert-butoxy-4,5-dihydrofuran-2-carboxylate involves its interaction with specific molecular targets. The furan ring can participate in various chemical reactions, and the ester group can undergo hydrolysis to release the corresponding acid. These reactions can modulate biological pathways and affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Similar furan ring structure but with different substituents.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains a furan ring and tert-butoxy group but differs in the overall structure.
Uniqueness
Ethyl 5-tert-butoxy-4,5-dihydrofuran-2-carboxylate is unique due to the presence of both an ethyl ester group and a tert-butoxy group on the furan ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
828246-81-7 |
---|---|
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxy]-2,3-dihydrofuran-5-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-5-13-10(12)8-6-7-9(14-8)15-11(2,3)4/h6,9H,5,7H2,1-4H3 |
InChI Key |
AEPFGYKZHSRMMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CCC(O1)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.